molecular formula C7H6ClNO4S B14385811 (2-Chlorobenzoyl)sulfamic acid CAS No. 89783-03-9

(2-Chlorobenzoyl)sulfamic acid

Cat. No.: B14385811
CAS No.: 89783-03-9
M. Wt: 235.65 g/mol
InChI Key: XAAPRDQGMDXRQJ-UHFFFAOYSA-N
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Description

(2-Chlorobenzoyl)sulfamic acid is an organic compound that features both a chlorobenzoyl group and a sulfamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chlorobenzoyl)sulfamic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with sulfamic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorobenzoyl)sulfamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the sulfamic acid moiety or the chlorobenzoyl group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated benzoic acids, while substitution reactions can produce various substituted benzoyl compounds.

Scientific Research Applications

(2-Chlorobenzoyl)sulfamic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which (2-Chlorobenzoyl)sulfamic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the sulfamic acid moiety.

    Sulfamic acid: Contains the sulfamic acid group but lacks the chlorobenzoyl group.

Uniqueness

(2-Chlorobenzoyl)sulfamic acid is unique due to the combination of the chlorobenzoyl and sulfamic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds cannot fulfill.

Properties

CAS No.

89783-03-9

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

IUPAC Name

(2-chlorobenzoyl)sulfamic acid

InChI

InChI=1S/C7H6ClNO4S/c8-6-4-2-1-3-5(6)7(10)9-14(11,12)13/h1-4H,(H,9,10)(H,11,12,13)

InChI Key

XAAPRDQGMDXRQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)O)Cl

Origin of Product

United States

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